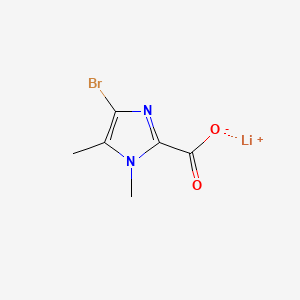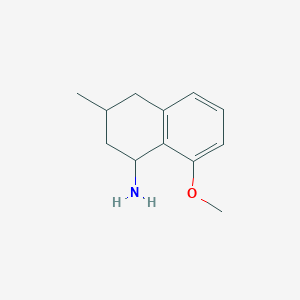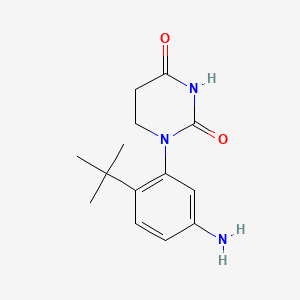
1-(5-Amino-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a compound that belongs to the class of substituted arylamine derivatives
Méthodes De Préparation
The synthesis of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of 5-amino-2-tert-butylphenol with appropriate reagents to form the desired diazinane-dione structure. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on activated carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to angiogenesis and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of certain kinases, leading to the modulation of cellular processes like angiogenesis and cell proliferation. The pathways involved include the inhibition of kinases such as CDK1, CDK2, and EGFR, which play crucial roles in cell cycle regulation and signal transduction .
Comparaison Avec Des Composés Similaires
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-amino-2-tert-butylphenol: This compound is an intermediate in the synthesis of the diazinane-dione derivative and shares similar chemical properties.
Substituted arylamine derivatives: These compounds have similar structures and are used in various pharmaceutical applications due to their ability to interact with protein kinases.
The uniqueness of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-dione structure, which provides distinct chemical and biological properties compared to other substituted arylamine derivatives.
Propriétés
Formule moléculaire |
C14H19N3O2 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
Clé InChI |
ZFEJOEDZINDEJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)


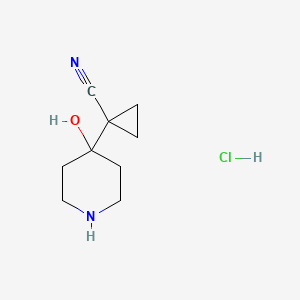
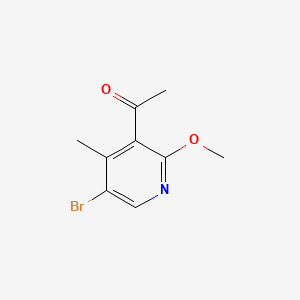
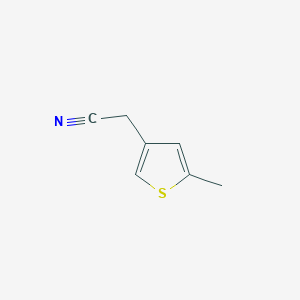
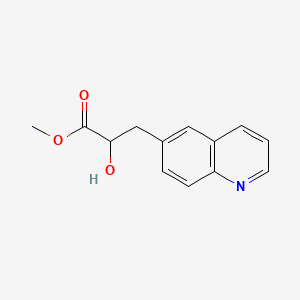
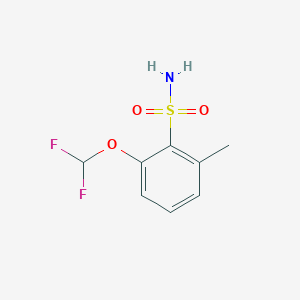
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
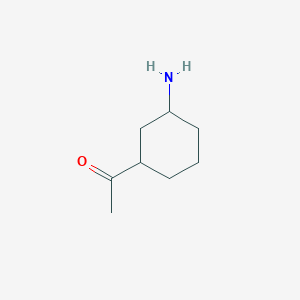
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

